N-(4-PHENYLBUTAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
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Overview
Description
N-(4-Phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazolo[3,2-b][1,3]oxazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common synthetic route includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. These methods often involve the use of catalytic processes and environmentally benign reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- N-(4-Phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Uniqueness
N-(4-Phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide stands out due to its unique pyrazolo[3,2-b][1,3]oxazine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(8-9-14-6-3-2-4-7-14)18-17(21)15-12-16-20(19-15)10-5-11-22-16/h2-4,6-7,12-13H,5,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXHVJZCADYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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